5-(2-(Benzyloxy)phenyl)-3-bromopyrazin-2-amine
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Overview
Description
5-(2-(Benzyloxy)phenyl)-3-bromopyrazin-2-amine is a complex organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a bromopyrazine moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Benzyloxy)phenyl)-3-bromopyrazin-2-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrazine in the presence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Benzyloxy)phenyl)-3-bromopyrazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogenated pyrazine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while substitution of the bromine atom can produce various substituted pyrazine derivatives .
Scientific Research Applications
5-(2-(Benzyloxy)phenyl)-3-bromopyrazin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-(Benzyloxy)phenyl)-3-bromopyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5-(2-(Benzyloxy)phenyl)-3-chloropyrazin-2-amine: Similar structure but with a chlorine atom instead of bromine.
5-(2-(Benzyloxy)phenyl)-3-fluoropyrazin-2-amine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 5-(2-(Benzyloxy)phenyl)-3-bromopyrazin-2-amine imparts unique reactivity and properties compared to its chloro and fluoro analogs. Bromine is a larger atom and can participate in different types of chemical reactions, making this compound more versatile in synthetic applications .
Properties
IUPAC Name |
3-bromo-5-(2-phenylmethoxyphenyl)pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O/c18-16-17(19)20-10-14(21-16)13-8-4-5-9-15(13)22-11-12-6-2-1-3-7-12/h1-10H,11H2,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRDAQKBWPWGTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CN=C(C(=N3)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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